Thalidomide-O-acetamido-PEG3-OH
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Overview
Description
Thalidomide-O-acetamido-PEG3-OH: is a synthetic compound that incorporates a cereblon ligand derived from thalidomide and a 3-unit polyethylene glycol (PEG) linker. This compound is specifically designed for use in proteolysis targeting chimeras (PROTAC) technology, which utilizes small molecules to induce protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG3-OH involves the conjugation of thalidomide with a PEG linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker under controlled conditions to form the desired conjugate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG linker are synthesized and purified.
Reaction Optimization: Reaction conditions are optimized to ensure high yield and purity of the final product.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-acetamido-PEG3-OH undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thalidomide derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Thalidomide-O-acetamido-PEG3-OH has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Thalidomide-O-acetamido-PEG3-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play a role in regulating gene expression and cellular function .
Comparison with Similar Compounds
Thalidomide-O-amido-PEG3-C2-NH2: This compound is also a cereblon ligand-linker conjugate used in PROTAC technology.
Lenalidomide: A derivative of thalidomide with similar binding properties to cereblon but with enhanced therapeutic effects.
Pomalidomide: Another thalidomide derivative with improved efficacy and reduced side effects compared to thalidomide.
Uniqueness: Thalidomide-O-acetamido-PEG3-OH is unique due to its specific PEG linker, which enhances its solubility and stability. This makes it particularly suitable for use in PROTAC technology, where the linker plays a crucial role in the efficacy of the compound .
Properties
Molecular Formula |
C21H25N3O9 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C21H25N3O9/c25-7-9-32-11-10-31-8-6-22-17(27)12-33-15-3-1-2-13-18(15)21(30)24(20(13)29)14-4-5-16(26)23-19(14)28/h1-3,14,25H,4-12H2,(H,22,27)(H,23,26,28) |
InChI Key |
JHBADJXPDMIDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCO |
Origin of Product |
United States |
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